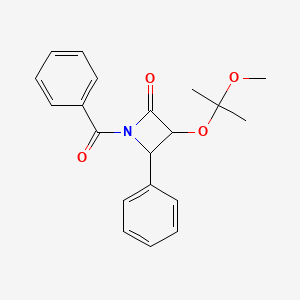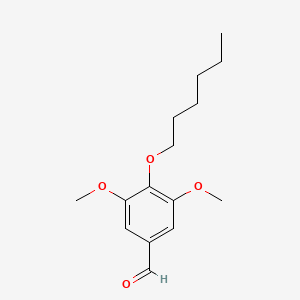
4-(2-Hydroxyethoxy)-2-methyl-6-propan-2-yloxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Hydroxyethoxy)-2-methyl-6-propan-2-yloxyphenol is a chemical compound known for its applications in various fields, including photopolymerization and as a photoinitiator. This compound is characterized by its phenolic structure, which includes hydroxyethoxy and propan-2-yloxy groups, making it a versatile molecule in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethoxy)-2-methyl-6-propan-2-yloxyphenol typically involves the reaction of 2-methyl-6-propan-2-yloxyphenol with ethylene oxide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the opening of the ethylene oxide ring and its subsequent attachment to the phenolic compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts, such as N-bromo succinimide (NBS), can also enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Hydroxyethoxy)-2-methyl-6-propan-2-yloxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the phenolic hydroxyl groups to methoxy groups.
Substitution: The hydroxyethoxy and propan-2-yloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and ethers, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-(2-Hydroxyethoxy)-2-methyl-6-propan-2-yloxyphenol has a wide range of applications in scientific research:
Biology: The compound’s ability to generate reactive species upon light absorption makes it useful in biological studies involving photoactivation.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Mecanismo De Acción
The primary mechanism by which 4-(2-Hydroxyethoxy)-2-methyl-6-propan-2-yloxyphenol exerts its effects is through photoinitiation. Upon exposure to light, the compound undergoes homolytic cleavage, generating free radicals that initiate polymerization reactions. This process is crucial in applications such as 3D printing and coatings, where rapid curing and high precision are required .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone: This compound is also a photoinitiator used in similar applications but differs in its molecular structure and specific reactivity.
2-Hydroxy-2-methylpropiophenone: Another photoinitiator with a simpler structure, often used in UV-curable coatings.
Uniqueness
4-(2-Hydroxyethoxy)-2-methyl-6-propan-2-yloxyphenol stands out due to its unique combination of hydroxyethoxy and propan-2-yloxy groups, which provide enhanced solubility and reactivity in various solvents and reaction conditions. This makes it particularly valuable in applications requiring high-performance photoinitiators .
Propiedades
Fórmula molecular |
C12H18O4 |
|---|---|
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
4-(2-hydroxyethoxy)-2-methyl-6-propan-2-yloxyphenol |
InChI |
InChI=1S/C12H18O4/c1-8(2)16-11-7-10(15-5-4-13)6-9(3)12(11)14/h6-8,13-14H,4-5H2,1-3H3 |
Clave InChI |
QGFQHSBVXCNFDH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1O)OC(C)C)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-(2,6-Dichloro-4-methylphenoxy)ethyl]benzaldehyde](/img/structure/B13884663.png)



![(3S,3aS,6aR)-3-hydroxyhexahydropyrrolo[3,2-b]pyrrole-1-carboxylic acid tert-butyl ester](/img/structure/B13884699.png)


![4-chloro-2-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13884713.png)
![1-[6-Amino-2-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13884718.png)

![5-Methoxybenzo[B]thiophene-2-sulfonyl chloride](/img/structure/B13884727.png)

